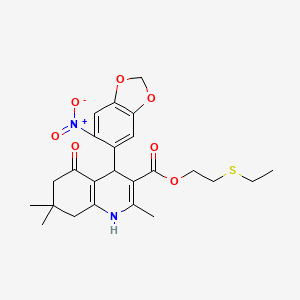![molecular formula C20H23NO3 B5108448 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the role of adenosine receptors in various physiological processes.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide acts as a competitive antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, vasodilation, and cardiac function. By blocking the activity of adenosine A1 receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation, the modulation of neurotransmitter release, and the reduction of ischemic injury in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other conditions. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide could be used in combination with other compounds to investigate the role of adenosine receptors in the regulation of pain and anxiety. Finally, further research is needed to fully understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide and other adenosine receptor antagonists.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide involves several chemical reactions, including the condensation of 3,4-dimethoxyphenethylamine with 2-phenylcyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes, including sleep regulation, cardiovascular function, and neuroprotection. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to study the effects of adenosine A1 receptor activation on sleep-wake cycles in rodents. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to investigate the role of adenosine A1 receptors in the regulation of blood pressure and heart rate.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDGTYOOAPSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5694000 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)


![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)